2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular behavior and potentially halt the proliferation of cancer cells .
Pharmacokinetics
ADME properties (Absorption, Distribution, Metabolism, and Excretion) would significantly impact its bioavailability. These properties determine how the compound is absorbed into the body, distributed to its target sites, metabolized for use, and finally excreted .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of protein kinase activity . This disruption can lead to changes in cell growth, differentiation, migration, and metabolism, potentially halting the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with protein kinases . .
Biochemical Analysis
Biochemical Properties
Similar compounds in the thieno[3,2-d]pyrimidin-4-one family have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the function of the target biomolecule.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and haloalkane derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno ring or the pyrimidine moiety.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- 2-thioxopyrimidines
- 2,3-dihydroisoxazolo[5,4-d]pyrimidin-4-ones
- Pyrazolo[4,3-d]pyrimidin-7-ones
Uniqueness
What sets 2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its unique combination of the ethylsulfanyl and pentyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethylsulfanyl-3-pentylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-3-5-6-8-15-12(16)11-10(7-9-18-11)14-13(15)17-4-2/h7,9H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOBAKIHJRQSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.